A Comprehensive Technical Guide to the Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide
A Comprehensive Technical Guide to the Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No: 1736-66-9).[1][2] The document outlines a multi-step synthetic pathway, commencing with the formation of the crucial 2,2-difluoro-1,3-benzodioxole core structure. Subsequent sections detail the strategic functionalization of the aromatic ring through a sequence of nitration, reduction, and acetylation, culminating in a regioselective nitration to yield the target compound. The rationale behind each experimental step, choice of reagents, and reaction conditions is thoroughly explained to provide researchers, scientists, and drug development professionals with a robust and reproducible protocol. This guide emphasizes safety, mechanistic understanding, and comprehensive characterization to ensure the highest standards of scientific integrity.
Part 1: Foundational Strategy and Synthesis of the Core Intermediate
The synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a strategic endeavor that hinges on the controlled, sequential functionalization of a core heterocyclic structure. The 2,2-difluoro-1,3-benzodioxole moiety is a valuable building block in modern medicinal and agrochemical research.[3] The introduction of fluorine atoms often enhances metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3]
Our synthetic approach is designed around a logical progression of reactions that builds molecular complexity step-by-step, ensuring high yields and purity. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the target molecule.
Synthesis of 2,2-Difluoro-1,3-benzodioxole (CAS: 1583-59-1)
The cornerstone of this synthesis is the robust preparation of the 2,2-difluoro-1,3-benzodioxole intermediate.[4] The most industrially viable and scientifically sound method involves a two-step process starting from 1,3-benzodioxole: free-radical chlorination followed by halogen exchange (Halex) fluorination.
Causality of Experimental Choices:
-
Chlorination: The initial step involves the photochlorination of 1,2-methylenedioxybenzene. This reaction proceeds via a free-radical mechanism to form the gem-dichloro intermediate, 2,2-dichloro-1,3-benzodioxole.[5]
-
Fluorination: The subsequent chlorine-fluorine exchange is the critical step. While various fluorinating agents exist, reacting the dichloro-intermediate with reagents like potassium fluoride (KF) or anhydrous hydrogen fluoride (HF) is effective.[5][6] The use of a catalyst, such as potassium hydrogen fluoride (KHF2), can significantly improve reaction kinetics and yield.[5][7]
Experimental Protocol 1.1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
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Chlorination: In a suitable reactor equipped for photochemical reactions, 1,3-benzodioxole is dissolved in a chlorinated hydrocarbon solvent. Gaseous chlorine is introduced under UV irradiation. The reaction is monitored by GC until the starting material is consumed. The resulting 2,2-dichloro-1,3-benzodioxole is typically purified by distillation.
-
Fluorination: The purified 2,2-dichloro-1,3-benzodioxole (1.0 equiv) is charged into a pressure-rated reactor. Anhydrous potassium fluoride (approx. 3.5 equiv) and a catalytic amount of potassium hydrogen fluoride (KHF2, approx. 0.1 equiv) are added.[5][7]
-
A high-boiling polar aprotic solvent, such as sulfolane, is added to facilitate the reaction.
-
The mixture is heated with vigorous stirring to a temperature between 100°C and 200°C.[5] The reaction progress is monitored by GC analysis.
-
Upon completion, the reaction mixture is cooled. Water is added to dissolve the inorganic salts. The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, is separated.
-
The crude product is purified by fractional distillation under reduced pressure to yield the pure intermediate.
Part 2: Strategic Functionalization of the Aromatic Ring
With the core heterocyclic structure in hand, the subsequent steps focus on introducing the required substituents onto the benzene ring in a controlled manner.
Step 1: Electrophilic Nitration
The first functionalization is the nitration of the electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole. The ether-like oxygens of the dioxole ring are activating and ortho-, para-directing. This leads to the formation of the 5-nitro derivative as the major product.
Experimental Protocol 2.1: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole
-
To a flask cooled in an ice bath (0-5°C), cautiously add concentrated sulfuric acid.
-
Slowly add 2,2-difluoro-1,3-benzodioxole (1.0 equiv) to the sulfuric acid while maintaining the low temperature.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the benzodioxole over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC analysis indicates full conversion.
-
Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol yields the pure 2,2-difluoro-5-nitro-1,3-benzodioxole.
Step 2: Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine, which is essential for the subsequent steps. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol 2.2: Synthesis of 5-Amino-2,2-difluoro-1,3-benzodioxole (CAS: 39355-26-7)
-
Charge a hydrogenation vessel with 2,2-difluoro-5-nitro-1,3-benzodioxole (1.0 equiv) and a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield 5-amino-2,2-difluoro-1,3-benzodioxole, which can be used in the next step, sometimes without further purification.[8]
Step 3: Acetylation for Amine Protection and Directing Group Installation
To control the regioselectivity of the final nitration step, the newly formed amino group is protected as an acetamide. The acetamido group is a moderately activating ortho-, para-director. This protection is crucial as it will direct the incoming nitro group to the ortho position (C6), which is sterically accessible.
Experimental Protocol 2.3: Synthesis of N-(2,2-Difluorobenzo[3][9]dioxol-5-yl)acetamide (CAS: 948-94-7)
-
Dissolve 5-amino-2,2-difluoro-1,3-benzodioxole (1.0 equiv) in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a mild base, such as triethylamine or pyridine (1.2 equiv).
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the N-(2,2-Difluorobenzo[3][9]dioxol-5-yl)acetamide by recrystallization. Analytical data for this compound is well-established.[10]
Part 3: Final Stage Synthesis of the Target Molecule
This final step is a carefully controlled electrophilic aromatic substitution, where the directing effects of the existing substituents converge to yield the desired product.
Caption: The final nitration step to yield the target molecule.
Regioselective Nitration
The key to this synthesis is the nitration of the N-acetylated intermediate. The acetamido group (-NHCOCH3) is a powerful ortho-, para-director, while the difluorobenzodioxole moiety is also activating. The nitration will preferentially occur at the C6 position, which is ortho to the highly activating acetamido group.
Experimental Protocol 3.1: Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide
-
Cautiously dissolve N-(2,2-Difluorobenzo[3][9]dioxol-5-yl)acetamide (1.0 equiv) in concentrated sulfuric acid at a low temperature (0-5°C).
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for 2-3 hours. Monitor the reaction's progress by TLC or HPLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice.
-
A yellow solid, the target compound, will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid extensively with cold water to remove residual acid.
-
Dry the product under high vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Data Summary: Target Molecule
| Property | Value | Source |
| Chemical Name | N-(2,2-Difluoro-6-nitro-benzo[3][9]dioxol-5-yl)acetamide | [2][9] |
| CAS Number | 1736-66-9 | [1][2] |
| Molecular Formula | C9H6F2N2O5 | [1][2] |
| Molecular Weight | 260.15 g/mol | [1][2] |
| Appearance | Expected to be a solid | - |
Part 4: Safety, Handling, and Characterization
Safety Precautions:
-
All nitration reactions involving concentrated nitric and sulfuric acids are highly exothermic and corrosive. They must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.
-
Hydrogenation should be conducted behind a safety shield in equipment designed for reactions under pressure. The palladium catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.
-
Always add acid to water/ice slowly, never the other way around, during workup procedures to control the exotherm.
Characterization: The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight and formula.[10]
-
Infrared Spectroscopy (IR): To identify key functional groups such as the amide C=O, N-H, and nitro (NO2) stretches.[10]
-
Melting Point Analysis: To assess the purity of the crystalline solid products.
By following this detailed guide, researchers can confidently execute the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, a valuable compound for further scientific exploration.
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1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2,3-dihydroindol-5-yl]cyclopropane-1-carboxamide - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]
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